molecular formula C10H13NO4 B590217 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester CAS No. 1251762-18-1

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester

Cat. No.: B590217
CAS No.: 1251762-18-1
M. Wt: 211.217
InChI Key: AIOOMTPTWOTTOJ-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester is a chemical compound with a complex structure that includes a nicotinic acid core substituted with hydroxymethyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester typically involves multiple steps. One common method starts with the preparation of the nicotinic acid derivative, followed by the introduction of the hydroxymethyl and methoxy groups through specific reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the ester group yields an alcohol .

Scientific Research Applications

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid: Lacks the ester group but shares similar structural features.

    4-Methoxy-5-methyl-nicotinic Acid Methyl Ester: Lacks the hydroxymethyl group.

    6-(Hydroxymethyl)-nicotinic Acid Methyl Ester: Lacks the methoxy and methyl groups.

Uniqueness

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6-8(5-12)11-4-7(9(6)14-2)10(13)15-3/h4,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOMTPTWOTTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CO)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739030
Record name Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251762-18-1
Record name Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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